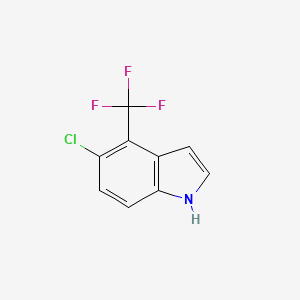

5-chloro-4-(trifluoromethyl)-1H-indole

Description

Overview of the Indole (B1671886) Heterocycle in Medicinal Chemistry

The indole nucleus is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This structural feature is found in a multitude of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). In medicinal chemistry, the indole scaffold is revered for its ability to mimic peptide structures and interact with a wide range of biological targets, such as enzymes and receptors. nih.gov Its planar structure allows for effective π-π stacking interactions with aromatic residues in protein binding sites, while the nitrogen atom can act as a hydrogen bond donor. This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, from anti-inflammatory and anticancer agents to antiviral and antimicrobial compounds. researchgate.net

Rationale for Halogenation and Trifluoromethylation in Indole Pharmacophore Design

The introduction of halogen atoms and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological properties.

Halogenation , particularly chlorination, can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a chlorine atom can also introduce new binding interactions with target proteins and can block sites of metabolic oxidation, thereby increasing the drug's half-life. In the context of the indole ring, a chloro substituent can alter the electron density of the aromatic system, influencing its reactivity and binding affinity.

Trifluoromethylation is another powerful tool in drug design. The trifluoromethyl (-CF3) group is highly electronegative and lipophilic. Its introduction can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.

Increased Lipophilicity: This can improve a compound's ability to cross cell membranes.

Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets.

The combination of a chloro and a trifluoromethyl group on the indole scaffold, as seen in 5-chloro-4-(trifluoromethyl)-1H-indole, represents a deliberate design choice to harness the synergistic effects of these modifications.

Historical Context of Indole Derivative Research and Development

The history of indole chemistry is rich and dates back to the 19th century with the study of the dye indigo. The structural elucidation of indole by Adolf von Baeyer in 1869 laid the foundation for a field of research that would eventually lead to the discovery of a vast number of natural and synthetic indole alkaloids with profound physiological effects. Early research focused on isolating and characterizing indoles from natural sources, leading to the identification of compounds like tryptophan and the plant hormone auxin.

The 20th century witnessed a surge in the synthesis and pharmacological evaluation of indole derivatives. The discovery of the biological roles of serotonin and melatonin (B1676174) spurred research into indole-based neurotransmitter modulators. Seminal synthetic methods, such as the Fischer indole synthesis, enabled chemists to create a wide array of substituted indoles, paving the way for the development of indole-based drugs for a variety of diseases. This historical progression has established a deep understanding of the indole scaffold's structure-activity relationships, guiding the design of modern derivatives like this compound.

Significance of this compound as a Research Target and Precursor

This compound is primarily valued as a key building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its specific substitution pattern makes it an attractive starting material for the development of targeted therapies. For instance, derivatives of this compound have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR (Epidermal Growth Factor Receptor) and BRAF pathways. nih.gov The presence of the chloro and trifluoromethyl groups in the final products, originating from this precursor, is often crucial for achieving high potency and selectivity.

The utility of this compound as a precursor allows researchers to efficiently introduce the desired halogen and trifluoromethyl moieties into a larger molecular framework, saving synthetic steps and facilitating the exploration of novel chemical space. Its role as a research target in its own right is less documented, with the primary focus being on its incorporation into more elaborate drug candidates.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1018974-82-7 |

| Molecular Formula | C₉H₅ClF₃N |

| Molecular Weight | 219.59 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol (B145695), and dichloromethane |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1018974-82-7 |

|---|---|

Molecular Formula |

C9H5ClF3N |

Molecular Weight |

219.59 g/mol |

IUPAC Name |

5-chloro-4-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C9H5ClF3N/c10-6-1-2-7-5(3-4-14-7)8(6)9(11,12)13/h1-4,14H |

InChI Key |

QPBRBWRNQVKXGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Chloro 4 Trifluoromethyl 1h Indole and Its Analogues

Strategies for Indole (B1671886) Nucleus Construction and Functionalization

The synthesis of the indole nucleus has been a subject of intense research for over a century, leading to a plethora of named reactions. However, the demand for highly functionalized and specifically substituted indoles necessitates the continuous development of more sophisticated and versatile synthetic strategies.

Regiospecific Synthesis Approaches for Indole Derivatives

The regiocontrolled synthesis of substituted indoles is paramount to establishing clear structure-activity relationships. Classical methods like the Fischer indole synthesis, while powerful, can sometimes lead to mixtures of regioisomers when using unsymmetrical ketones. Modern approaches aim to overcome this limitation through strategic bond formations.

One notable strategy involves the palladium-catalyzed annulation of ortho-haloanilines with internal alkynes, a method that offers excellent regiocontrol in the formation of 2,3-disubstituted indoles. The regioselectivity is primarily dictated by the electronic and steric nature of the substituents on the alkyne.

Another powerful technique for achieving regiospecificity is the intramolecular cyclization of appropriately substituted anilines. For instance, the cyclization of α-anilino acetals, derived from the reaction of anilines with α-haloacetaldehyde acetals, provides a direct route to the indole core. While this method has proven effective for 5-substituted indoles, it often requires high temperatures and long reaction times luc.edu.

Recent advancements in metal-free multicomponent reactions also offer a sustainable and efficient pathway to polysubstituted indoles. An innovative two-step reaction starting from broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides yields multi-substituted indole-2-carboxamides under mild conditions nih.gov. When meta-substituted anilines are used, a mixture of regioisomers can be formed, though in some cases, the major isomer can be isolated by selective precipitation nih.gov.

Palladium-Catalyzed Coupling and Annulation Techniques

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, is a cornerstone of modern indole chemistry wikipedia.org. This reaction is highly versatile, allowing for the synthesis of a wide array of substituted indoles wikipedia.org.

The general mechanism of the Larock indole synthesis involves the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product wikipedia.org.

While initially developed for ortho-iodoanilines, the scope of the Larock reaction has been expanded to include more readily available and cost-effective ortho-bromoanilines and ortho-chloroanilines. This was achieved by employing specific ligands, such as 1,1'-bis(di-tert-butylphosphino)ferrocene, and using N-methyl-2-pyrrolidone (NMP) as the solvent wikipedia.org.

A modular, one-pot synthesis of highly functionalized indoles has been developed through the palladium-catalyzed annulation of ortho-haloanilines and aldehydes. For ortho-iodoanilines, the coupling proceeds under mild, ligandless conditions, while ortho-chloroanilines and ortho-bromoanilines require a ligand such as X-Phos nih.gov.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | None | DABCO | DMF | 85 | Varies | nih.gov |

| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Dioxane | 100 | Varies | nih.gov |

| Pd(OAc)₂ | P(o-tol)₃ | Na₂CO₃ | DMF | 100 | 70 | nih.gov |

| 10% Pd/C | None | NaOAc | NMP | 110-130 | Varies | wikipedia.org |

Stereoselective and Diastereoselective Synthesis Protocols

The synthesis of chiral indole-containing molecules is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. Recent efforts have focused on developing catalytic enantioselective methods for the direct construction of chiral indoles.

One approach involves the catalytic asymmetric dearomatization of 2,3-disubstituted indoles using chiral phosphoric acids as catalysts. This strategy allows for the switchable and divergent synthesis of chiral indolenines and fused indolines with excellent enantioselectivities by simply altering the post-processing conditions nih.gov.

Diastereoselective synthesis of functionalized indoles can be achieved through various cascade reactions. For instance, an unprecedented dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction has been developed to produce indoline- and pyrrole-embedded tetracycles with high diastereoselectivity acs.org. This reaction proceeds under mild conditions and demonstrates broad substrate scope acs.org.

Chiral auxiliaries have also been employed to achieve stereocontrol in indole synthesis. Oxazolidinone auxiliaries, for example, can direct stereoselective transformations such as aldol reactions and alkylations on substrates that are subsequently converted to indole derivatives . The auxiliary can typically be removed and recycled .

Directed Synthesis of 5-chloro-4-(trifluoromethyl)-1H-indole Core Structures

The synthesis of the specific target molecule, this compound, requires a carefully designed synthetic route that allows for the precise introduction of the chloro and trifluoromethyl groups at the 4 and 5 positions of the indole ring.

Multi-step Synthetic Routes from Precursor Anilines

A plausible and efficient route to this compound would start from a suitably substituted aniline (B41778) precursor, such as 2-chloro-3-(trifluoromethyl)aniline (B1586914). The synthesis of this aniline intermediate itself is a multi-step process. One reported method involves the synthesis of 2-methyl-3-trifluoromethylaniline from 2-chloro-3-trifluoromethylaniline as a key intermediate google.comchemicalbook.com.

Once the precursor aniline is obtained, various indole-forming reactions can be employed. A particularly attractive approach is the Gassman indole synthesis, which involves a one-pot reaction of an aniline with a β-carbonyl sulfide to produce a 3-thioalkoxyindole, followed by desulfurization. This method is advantageous for its generality in producing both 2-substituted and 2,3-unsubstituted indoles luc.edu. A patent describes a similar multi-step synthesis of 5-chloro-3-methylthioindole from N,4-dichloroaniline organic-chemistry.org.

Another viable strategy is the cyclization of α-anilino acetals. This involves the alkylation of the precursor aniline with an α-haloacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the indole ring. To facilitate the cyclization and stabilize the final product, the aniline nitrogen can be protected with a trifluoroacetyl or methanesulfonyl group, which can be subsequently removed under basic conditions luc.edu.

| Precursor Aniline | Reagents | Key Intermediate | Final Indole | Overall Yield (%) | Reference |

| N,4-dichloroaniline | 1. t-BuOCl2. MeSCH₂CHO3. Base4. Raney Nickel | 5-Chloro-3-methylthioindole | 5-Chloroindole (B142107) | Not specified | organic-chemistry.org |

| Substituted aniline | 1. BrCH₂(CH(OEt)₂)₂2. (CF₃CO)₂O | N-(trifluoroacetyl)-α-anilino acetal | N-(trifluoroacetyl)indole | 60-86 (cyclization step) | luc.edu |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any synthetic transformation. In the context of palladium-catalyzed indole synthesis, factors such as the choice of catalyst, ligand, base, solvent, and temperature play a significant role.

For the Larock indole synthesis, extensive optimization studies have been performed. While the original protocol used ligandless Pd(OAc)₂, the use of phosphine (B1218219) ligands like PPh₃ or P(o-tol)₃ can significantly improve yields, especially for less reactive ortho-bromoanilines nih.gov. The choice of base is also critical, with carbonates like Na₂CO₃ and K₂CO₃ being commonly employed wikipedia.org. The addition of a chloride source, such as LiCl, can also be beneficial, although an excess can inhibit the reaction wikipedia.org.

In the one-pot synthesis of indoles from ortho-haloanilines and aldehydes, the optimal conditions were found to be Pd(OAc)₂ with DABCO in DMF at 85 °C for ortho-iodoanilines. For the more challenging ortho-chloroanilines and ortho-bromoanilines, a combination of Pd(OAc)₂ and the bulky electron-rich ligand X-Phos proved to be the most effective nih.gov.

The following table summarizes the optimization of a Larock-type indolization:

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | None | Na₂CO₃ | 100 | 27 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (11) | Na₂CO₃ | 100 | 0 |

| 3 | Pd(OAc)₂ (5) | PCy₃ (11) | Na₂CO₃ | 100 | 0 |

| 4 | Pd(OAc)₂ (5) | DavePhos (11) | Na₂CO₃ | 100 | 0 |

| 5 | Pd(OAc)₂ (5) | dtbpf (11) | Na₂CO₃ | 100 | 0 |

| 6 | Pd[P(o-tol)₃]₂ (5) | - | Na₂CO₃ | 100 | 70 |

| (Data adapted from a study on the synthesis of tryptophan derivatives) nih.gov |

Introduction of Chloro and Trifluoromethyl Moieties

The regioselective introduction of chloro and trifluoromethyl groups onto the indole scaffold is a critical aspect of the synthesis of the target compound and its analogues.

Direct C-H trifluoromethylation of an indole scaffold at the C-4 position is a challenging transformation. Most direct trifluoromethylation methods for indoles favor the C-2 or C-3 positions of the pyrrole (B145914) ring. Therefore, the trifluoromethyl group is typically introduced at an earlier stage of the synthesis, on a suitable aniline or benzene (B151609) precursor.

For instance, a common approach is to start with a commercially available trifluoromethylated aniline or nitrobenzene and build the indole ring system from there. In cases where direct trifluoromethylation is attempted, transition-metal-catalyzed reactions or the use of specific directing groups might be employed to achieve regioselectivity. However, these methods can be substrate-specific and may not be generally applicable.

The introduction of a chlorine atom at the C-5 position of the indole ring can be achieved through various electrophilic halogenation reactions. The regioselectivity of this reaction is influenced by the substituents already present on the indole ring. In the case of a 4-(trifluoromethyl)-1H-indole, the trifluoromethyl group is a deactivating, meta-directing group. However, the nitrogen atom of the pyrrole ring is a powerful activating, ortho-, para-directing group for electrophilic substitution on the benzene ring. The outcome of the halogenation will depend on the balance of these electronic effects and the specific reaction conditions used.

Directed halogenation techniques can offer a higher degree of regiocontrol. For example, the use of a directing group on the indole nitrogen can steer the halogenating agent to a specific position on the benzene ring. While specific examples for the C-5 chlorination of 4-(trifluoromethyl)-1H-indole are not abundant in the literature, methods developed for the regioselective halogenation of other substituted indoles could potentially be adapted. An improved process for the preparation of 5-chloro-indole involves the acylation of indoline, followed by chlorination and subsequent saponification and dehydrogenation. google.com

Derivatization of the this compound Scaffold

Further functionalization of the this compound core is essential for exploring its structure-activity relationships and developing new applications.

The C-2 position of the indole ring is a common site for derivatization. A variety of functional groups can be introduced at this position, including alkyl, acyl, and other carbon-based substituents. For example, the synthesis of ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivatives has been reported, demonstrating that the C-2 position can be functionalized with an ester group. mdpi.com Although this example is on a 3-substituted indole, it highlights the feasibility of introducing substituents at the C-2 position of a 5-chloroindole scaffold.

| Compound | Substituent at C-2 | Synthetic Method | Reference |

|---|---|---|---|

| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | -COOEt | Reaction of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate with phenethylamine followed by reduction. | mdpi.com |

The nitrogen atom of the indole ring (N-1 position) can be readily functionalized with a variety of substituents, including alkyl, aryl, and protecting groups. This functionalization can significantly impact the electronic properties and biological activity of the molecule.

N-alkylation is a common modification and can be achieved by treating the indole with an alkyl halide in the presence of a base. For example, the N-tosylation of 5-chloroindole has been reported, where the indole is deprotonated with sodium hydride and then reacted with tosyl chloride. nih.gov This method can be applied to introduce a wide range of sulfonyl groups, which can serve as protecting groups or as functional moieties themselves.

N-arylation of indoles can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions allow for the introduction of a variety of aryl and heteroaryl groups at the N-1 position, providing access to a diverse range of analogues.

| Compound | Substituent at N-1 | Synthetic Method | Reference |

|---|---|---|---|

| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | -SO2C6H4CH3 | Deprotonation with NaH followed by reaction with tosyl chloride. | nih.gov |

Peripheral Substitutions on C-3 Phenyl Rings

The functionalization of a phenyl ring located at the C-3 position of the this compound core is a sophisticated strategy for creating structural diversity. This process is contingent on the prior installation of the phenyl group at the C-3 position. Methodologies for the C-3 arylation of indole scaffolds are well-established and include transition-metal-catalyzed cross-coupling reactions and direct C-H arylation.

For a compound like this compound, a plausible first step would be halogenation at the C-3 position, followed by a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves a palladium catalyst and a suitable base to couple the 3-bromoindole derivative with a phenylboronic acid. The scope of the Suzuki-Miyaura reaction is broad, tolerating a wide range of functional groups on both coupling partners.

Once the 3-phenyl-5-chloro-4-(trifluoromethyl)-1H-indole scaffold is synthesized, the pendant phenyl ring is available for various peripheral substitutions. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, acylation, and sulfonation could be employed, with the directing effects of the indole core influencing the regioselectivity of the substitution on the C-3 phenyl ring. The specific conditions for these reactions would need to be optimized to account for the electronic properties of the substituted indole nucleus.

Due to the lack of specific literature examples for these subsequent substitutions on a C-3 phenyl ring attached to this compound, a data table of research findings cannot be provided.

Spirocyclic and Fused-Ring Indole Derivatives

The construction of complex polycyclic systems from the indole core is a significant area of heterocyclic chemistry. Methodologies for creating spirocyclic and fused-ring structures are of particular interest for generating novel molecular architectures.

Spirocyclic Indole Derivatives

The synthesis of spiro-indoles often involves the creation of a quaternary carbon center at the C-2 or C-3 position of the indole ring. One established method involves the reaction of 3-aroylmethylene-indol-2-ones with binucleophiles like hydrazine (B178648). This reaction can lead to the formation of spiro[indole-3,3'-pyrazol]-2-one derivatives. While this specific reaction has been investigated for fluorinated 3-aroylmethylene-indol-2-ones, its application starting from a this compound precursor would first require the synthesis of the corresponding isatin (B1672199), followed by condensation to form the 3-aroylmethylene intermediate.

Below is a representative table of potential spirocyclic structures that could be targeted from precursors derived from this compound, based on known spirocyclization methods.

| Precursor Type | Reagent | Potential Spirocyclic Product |

| 5-Chloro-4-(trifluoromethyl)isatin | Hydrazine Hydrate | 5-Chloro-4-(trifluoromethyl)spiro[indole-3,3'-pyrazolin]-2-one |

| 5-Chloro-4-(trifluoromethyl)isatin | Thiosemicarbazide | 5-Chloro-4-(trifluoromethyl)spiro[indole-3,3'-thiazolidin]-2,4'-dione |

| 3-Alkylidene-5-chloro-4-(trifluoromethyl)indolin-2-one | 1,3-Dipoles | Various spiro-heterocycles via [3+2] cycloaddition |

Fused-Ring Indole Derivatives

The synthesis of indole-fused ring systems is a powerful strategy for accessing complex heterocyclic frameworks. For 4-substituted indoles, such as this compound, intramolecular Friedel-Crafts acylation is a particularly effective method for constructing a new ring fused across the C-4 and C-5 positions.

This methodology involves attaching a carboxylic acid-containing side chain to the indole nitrogen. The N-protection of the indole with an electron-withdrawing group is often necessary to control the regioselectivity of the cyclization. Activation of the carboxylic acid (e.g., conversion to an acid chloride) followed by treatment with a Lewis acid promotes cyclization exclusively at the C-5 position, yielding 4,5-fused indanones or tetralones. This regioselectivity is crucial, as cyclization at the C-3 position is avoided. The reaction is general for a range of electrophiles, N-protecting groups, and tether lengths between the indole nitrogen and the acyl group.

The table below outlines potential fused-ring structures that could be synthesized from this compound using this methodology.

| N-Acyl Side Chain | Lewis Acid Catalyst | Potential Fused-Ring Product | Ring Size |

| N-(3-Carboxypropanoyl) | AlCl₃ | 8-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydropyrrolo[3,2,1-jk]carbazol-4-one | 6-membered |

| N-(4-Carboxybutanoyl) | AlCl₃ | 9-Chloro-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-azepino[3,2,1-jk]carbazol-5-one | 7-membered |

| N-(Carboxymethyl) | PPA | 7-Chloro-6-(trifluoromethyl)-3,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4-one | 5-membered |

Structure Activity Relationship Sar Studies of 5 Chloro 4 Trifluoromethyl 1h Indole Derivatives

Influence of Chloro Substitution on Biological Activity Profiles

The presence of a chlorine atom often enhances the lipophilicity of a molecule. researchgate.netmdpi.com This increased lipophilicity can facilitate the passage of the compound through cellular membranes, potentially leading to improved bioavailability and greater access to intracellular targets. researchgate.net For instance, studies on various heterocyclic compounds have shown that chlorination can lead to a substantial improvement in intrinsic biological activity. researchgate.neteurochlor.orgresearchgate.net

In specific cases, the chlorine atom can engage in crucial hydrogen bonds or other non-covalent interactions with amino acid residues within a receptor's binding pocket, thereby enhancing binding affinity and selectivity. researchgate.net Research on 5-chloroindole (B142107), for example, identified it as a potent positive allosteric modulator of the 5-HT3 receptor, highlighting the significant role of the chloro group in its activity. nih.govnih.gov This modulation was observed to be more pronounced for partial agonists, suggesting that the chloro substituent can stabilize a receptor conformation favorable for activation. nih.gov

The following table summarizes the general effects of chloro substitution on the biological activity of heterocyclic compounds.

| Feature | Influence of Chloro Substitution | Source |

| Lipophilicity | Generally increases, potentially improving membrane permeability. | researchgate.netmdpi.com |

| Electronic Properties | Acts as an electron-withdrawing group, altering the electron density of the aromatic system. | researchgate.net |

| Binding Interactions | Can participate in hydrogen bonding and other non-covalent interactions with receptor sites. | researchgate.net |

| Biological Activity | Can substantially improve or, in some cases, diminish the intrinsic biological activity of the parent molecule. | eurochlor.orgresearchgate.net |

Role of the Trifluoromethyl Group as a Key Pharmacophore

The trifluoromethyl (CF3) group is a widely utilized pharmacophore in medicinal chemistry due to its unique properties. mdpi.comnih.gov Its inclusion at the 4-position of the 5-chloro-4-(trifluoromethyl)-1H-indole scaffold is expected to confer several advantageous characteristics. The CF3 group is highly lipophilic, which can contribute to enhanced membrane permeability and oral bioavailability. mdpi.com

One of the most significant attributes of the trifluoromethyl group is its high metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to an increased half-life of the drug candidate. mdpi.com Furthermore, the trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a chlorine atom, due to steric similarity. mdpi.com

In various indole (B1671886) derivatives, the presence of a trifluoromethyl group has been directly linked to enhanced biological activity. nih.gov For example, a study on 1,2,4-triazino[5,6b]indole derivatives demonstrated that the inclusion of a trifluoromethyl group at position 6 resulted in a significant increase in in-vitro antimalarial activity compared to the unsubstituted analogs. nih.gov Similarly, the CF3 group has been shown to enhance the antimicrobial efficacy of certain indole derivatives.

The table below outlines the key contributions of the trifluoromethyl group in drug design.

| Property | Contribution of Trifluoromethyl Group | Source |

| Lipophilicity | Increases lipophilicity, aiding in cell membrane penetration. | mdpi.com |

| Metabolic Stability | High C-F bond strength confers resistance to metabolic breakdown. | mdpi.com |

| Binding Affinity | Can enhance binding to target receptors through favorable interactions. | mdpi.com |

| Bioavailability | Improved lipophilicity and metabolic stability can lead to better oral bioavailability. | mdpi.com |

Positional Isomerism and its Impact on Biological Efficacy

The specific placement of substituents on the indole ring is a critical determinant of biological activity. Positional isomerism, which refers to compounds having the same molecular formula but differing in the position of substituents on the core scaffold, can lead to vastly different pharmacological outcomes. nih.gov For the this compound framework, the relative positioning of the chloro and trifluoromethyl groups is crucial.

The specific arrangement of the chloro and trifluoromethyl groups in this compound creates a distinct electronic and steric profile. Shifting either of these groups to other positions on the indole ring would alter the molecule's shape, dipole moment, and the accessibility of key interaction points, likely resulting in a different or diminished biological response. nih.gov This underscores the importance of precise positional control during the synthesis of such derivatives to achieve the desired therapeutic effect.

Electronic and Steric Effects of Substituents on Receptor Interactions

The biological activity of this compound derivatives is governed by a combination of electronic and steric effects exerted by the substituents. rsc.orgrsc.org The chloro group at the 5-position and the trifluoromethyl group at the 4-position both act as strong electron-withdrawing groups. This electronic pull influences the charge distribution across the indole ring system, which can be critical for establishing interactions with the amino acid residues of a target protein. researchgate.net

The steric bulk of the substituents also plays a pivotal role. The size and shape of the chloro and trifluoromethyl groups can either promote or hinder the optimal orientation of the molecule within a binding site. rsc.org A well-matched steric profile can lead to a snug fit, maximizing favorable interactions and enhancing potency. Conversely, steric hindrance can prevent the molecule from accessing the binding pocket or adopting the correct conformation for binding.

The interplay between electronic and steric properties is complex and often context-dependent. For example, the electron-withdrawing nature of the substituents might be crucial for a specific electrostatic interaction, while their steric bulk could be necessary to occupy a hydrophobic pocket within the receptor. A comprehensive understanding of these effects is essential for the rational design of more potent and selective indole-based therapeutic agents. rsc.orgrsc.org

Comparative SAR Analysis Across Diverse Indole-Based Compound Series

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govnih.gov A comparative analysis of the structure-activity relationships across different indole-based series provides valuable context for understanding the unique properties of this compound derivatives.

For instance, in the development of EGFR inhibitors, substitutions at the 5-position of the indole ring have been shown to be critical for activity. nih.gov In one series of 5-chloro-indole-2-carboxamides, the introduction of specific substitutions on a phenethyl moiety attached to the carboxamide resulted in potent dual inhibition of EGFRWT and EGFRT790M. nih.gov This highlights the importance of substitutions at the 5-position in this particular scaffold.

In another example, a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were identified as CFTR potentiators. acs.org SAR studies revealed that a 5'-trifluoromethyl-pyrazol-3'-yl group was an ideal acylating group for enhancing activity, again emphasizing the favorable contribution of the trifluoromethyl moiety. acs.org

Furthermore, studies on indole-based compounds as potential agents against SARS-CoV-2 have also been conducted, with various substitutions on the indole ring being explored to optimize activity against viral proteins. mdpi.com These diverse examples illustrate a common theme: the biological activity of indole derivatives is highly tunable through the strategic placement of various substituents, with halogen and trifluoromethyl groups often playing a significant role in enhancing potency and modulating physicochemical properties. researchgate.netmdpi.com

The table below provides a comparative overview of key substitutions and their impact on activity in different indole-based series.

| Indole Series | Key Substitutions | Target/Activity | Source |

| 5-chloro-indole-2-carboxamides | 5-chloro; para-substitutions on phenethyl moiety | EGFRWT/EGFRT790M inhibition | nih.gov |

| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles | 5'-trifluoromethyl-pyrazol-3'-yl group | CFTR potentiation | acs.org |

| 1,2,4-triazino[5,6b]indoles | 6-trifluoromethyl group | Antimalarial activity | nih.gov |

| Bisindoles | 6-6' linkage | HIV-1 fusion inhibition | nih.gov |

Molecular Mechanisms and Biological Target Interactions of 5 Chloro 4 Trifluoromethyl 1h Indole Analogues

Enzyme Inhibition and Modulation

Analogues of 5-chloro-4-(trifluoromethyl)-1H-indole have been investigated for their potential to interact with and modulate the activity of a variety of enzymes. These interactions are central to their potential therapeutic applications and are driven by the specific structural features of the indole (B1671886) core and its substituents. The following sections detail the molecular mechanisms through which these compounds exert their effects on several key enzymatic targets.

Inhibition of Mycobacterial DNA Replication Enzymes (DnaG and Gyrase)

Certain small-molecule inhibitors with structural similarities to this compound have been developed to target the DNA replication machinery of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov Two essential enzymes in this process, DnaG primase and DNA gyrase, have been identified as key targets for these inhibitors. nih.govbgu.ac.il Both enzymes share a conserved TOPRIM fold, which is a region near the inhibitor binding site. nih.govbgu.ac.il

DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into DNA, a process that requires ATP hydrolysis. eventact.comnih.gov This function is vital for efficient DNA replication, transcription, and recombination in bacteria, and its absence in higher eukaryotes makes it an attractive target for antibacterial drug development. eventact.com Indole-containing compounds have been shown to inhibit Mtb gyrase, with structure-activity relationship (SAR) studies indicating that the addition of carbonyl groups to the indole ring can significantly enhance this inhibitory activity. eventact.com Some of these indole derivatives exhibit inhibitory effects comparable to established antibiotics. eventact.com

The dual-acting nature of these inhibitors, targeting both DnaG primase and DNA gyrase, represents a promising strategy to combat drug-resistant strains of Mtb. nih.gov The development of these molecules was based on previously identified inhibitors of T7 DNA primase that also bind near the TOPRIM fold. nih.gov Through chemical optimization, novel compounds have been synthesized that demonstrate inhibitory activity against both Mtb enzymes and the fast-growing, non-pathogenic Mycobacterium smegmatis. nih.govresearchgate.net

Non-Nucleoside Reverse Transcriptase (NNRTI) Activity

Analogues of this compound are part of a broader class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. nih.gov They function by binding to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site. nih.gov This binding induces conformational changes in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Trifluoromethylated indole (TFMI) derivatives, in particular, have been explored for their anti-HIV activity. researchgate.net Studies have shown that the stereochemistry of these compounds can significantly impact their efficacy, with one enantiomer often being more potent than the other against both wild-type and drug-resistant strains of HIV-1. researchgate.net For instance, research on indole-based trifluoropropanoates has demonstrated that the R-enantiomer is the more favorable configuration for efficient HIV-1 inhibition. researchgate.net Molecular modeling studies have helped to elucidate the structural basis for this enantioselectivity, showing how the different enantiomers interact with the reverse transcriptase enzyme. researchgate.net The potency of these compounds is also influenced by the nature and position of substituents on the indole ring.

| Compound Type | Target Enzyme | Mechanism of Action | Key Finding |

| Indole-based Trifluoropropanoates | HIV-1 Reverse Transcriptase | Allosteric inhibition by binding to the NNRTI binding pocket. | The R-enantiomer shows superior inhibitory activity compared to the S-enantiomer. researchgate.net |

| Trifluoromethylated Indoles (TFMIs) | HIV-1 Reverse Transcriptase | Non-nucleoside inhibition of the enzyme. | Chirality plays a crucial role in the antiretroviral activity of these compounds. researchgate.net |

Cholinesterase Enzyme Inhibition by Related Trifluoromethylated Compounds

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions such as Alzheimer's disease. researchgate.netnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition leads to increased levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. researchgate.netsemanticscholar.org

While direct studies on this compound as a cholinesterase inhibitor are limited, related trifluoromethylated and trifluoromethoxylated compounds have demonstrated significant inhibitory activity. For example, a series of 5-trifluoromethoxy-2-indolinones have been synthesized and evaluated as dual inhibitors of both AChE and BChE. nih.gov In Alzheimer's disease, BChE activity tends to increase while AChE activity may decrease or remain unchanged, making dual inhibitors particularly valuable. nih.gov One compound from this series, designated 6g, was found to be a potent inhibitor of both enzymes with Ki values of 0.35 μM for AChE and 0.53 μM for BuChE. nih.gov Another compound, 7m, also showed significant dual inhibitory effects. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of the cholinesterase enzymes. nih.gov

| Compound | Target Enzyme | Inhibitory Constant (Ki) |

| Compound 6g | Acetylcholinesterase (AChE) | 0.35 μM nih.gov |

| Butyrylcholinesterase (BuChE) | 0.53 μM nih.gov | |

| Compound 7m | Acetylcholinesterase (AChE) | 0.69 μM nih.gov |

| Butyrylcholinesterase (BuChE) | 0.95 μM nih.gov |

Urease Enzyme Inhibition Pathways

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid, which then spontaneously decomposes to carbonic acid and another molecule of ammonia. nih.govresearchgate.net This enzymatic activity is associated with certain bacterial infections and ammonia emissions in agricultural settings. nih.govresearchgate.net The inhibition of urease is therefore a target for both medical and agricultural applications.

The mechanisms of urease inhibition are varied and can involve different types of interactions with the enzyme. Substrate analogues, which are structurally similar to urea, often act as competitive reversible inhibitors. nih.govresearchgate.net Other inhibitors may function through different mechanisms, such as non-competitive inhibition. While specific studies on this compound are not detailed in the provided context, the general principles of urease inhibition by small molecules can be considered. For instance, metal complexes have been shown to be potent urease inhibitors, with IC50 values in the micromolar and even nanomolar range. nih.gov The inhibitory activity of these compounds is often significantly greater than that of standard inhibitors like acetohydroxamic acid. nih.gov

Aromatase Enzyme Modulatory Effects

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in the biosynthesis of estrogens. nih.gov It catalyzes the conversion of androgens to estrogens, a process that is particularly important in postmenopausal women. nih.gov The inhibition of aromatase reduces estrogen levels and is an effective strategy for the treatment of hormone-sensitive breast cancer. nih.gov

Indole-based derivatives have been designed and synthesized as potential aromatase inhibitors. nih.gov Computational docking studies have been used to investigate the binding interactions of these compounds with the active site of human placental aromatase. nih.gov The active site of aromatase is located in a deep hydrophobic pocket and contains a heme group that is essential for its catalytic activity. nih.gov Key residues such as Met374, Arg115, Ala306, Val370, and Val373 are critical for substrate binding and catalysis. nih.gov

In one study, novel indole-based derivatives were developed, and two compounds, designated 12 and 16, were identified as potent aromatase inhibitors with IC50 values of 10 nM and 12 nM, respectively. nih.gov These compounds were also found to be potent and selective inhibitors of inducible nitric oxide synthase (iNOS) and exhibited antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

| Compound | Target Enzyme | IC50 Value |

| Compound 12 | Aromatase | 10 nM nih.gov |

| Compound 16 | Aromatase | 12 nM nih.gov |

Sirtuin 1 (SIRT1) Inhibition

Sirtuins are a class of NAD+-dependent deacetylase enzymes that play a role in various cellular processes, including gene repression, metabolic control, apoptosis, and DNA repair. nih.gov Sirtuin 1 (SIRT1) has a complex and sometimes contradictory role in cancer, acting as both a tumor promoter and a suppressor depending on the context. mdpi.com This has led to interest in developing both activators and inhibitors of SIRT1 for therapeutic purposes. nih.gov

A series of achiral indole analogues have been designed and synthesized as SIRT1 inhibitors. nih.gov These compounds were developed based on the structure of a known selective sirtuin inhibitor, EX-527. nih.gov The indole scaffold was chosen to stabilize the bioactive conformation of the inhibitor. nih.gov Structure-activity relationship studies revealed that the substituent at the 3-position of the indole ring is important for inhibitory potency. nih.gov The most potent SIRT1 inhibitor from this series, compound 3h, which has an isopropyl substituent, was found to be as potent as EX-527 and more selective for SIRT1 over SIRT2. nih.gov Another compound, 3g, with a benzyl (B1604629) substituent, inhibited both SIRT1 and SIRT2 at micromolar concentrations. nih.gov

| Compound | Target Enzyme | Activity | Selectivity |

| Compound 3h | Sirtuin 1 (SIRT1) | As potent as EX-527 nih.gov | More selective for SIRT1 over SIRT2 nih.gov |

| Compound 3g | Sirtuin 1 (SIRT1) & Sirtuin 2 (SIRT2) | Micromolar inhibition of both enzymes nih.gov |

Receptor Ligand Binding and Allosteric Modulation Studies

Analogues of 5-chloro-1H-indole, particularly within the indole-2-carboxamide class, have been identified as significant allosteric modulators of the Cannabinoid Receptor 1 (CB1R). These compounds bind to a site topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) bind. This allosteric interaction does not activate the receptor directly but rather modulates the binding and/or efficacy of orthosteric ligands.

Research into the structure-activity relationship (SAR) of these indole analogues has revealed key structural features necessary for their modulatory activity. The indole ring itself is a preferred scaffold for maintaining high binding affinity to the allosteric site. nih.gov An electron-withdrawing substituent at the C5 position of this ring, such as a chloro or fluoro group, has been shown to be important for allosteric modulation. escholarship.org Specifically, a fluoro substitution at C5 can demonstrate improved allostery over a chloro substitution. escholarship.org Furthermore, substituents at the C3 position of the indole ring significantly influence the ligand's allosteric properties. nih.gov

One of the prototype CB1R allosteric modulators from this class is Org27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). researchgate.netnih.gov This compound and its analogues typically function as negative allosteric modulators (NAMs) in terms of signaling, inhibiting agonist-mediated cellular responses. nih.gov However, their effect on orthosteric ligand binding is complex; they can increase the binding affinity of CB1R agonists. researchgate.netnih.gov For instance, the crystal structure of CB1R in a complex with an agonist and Org27569 revealed that the NAM binds to an extrahelical site, overlapping with a conserved cholesterol interaction site, which stabilizes a high-affinity agonist-bound state while inhibiting G-protein coupling. researchgate.netnih.gov This dual characteristic—enhancing agonist binding while inhibiting its functional output—is a hallmark of this class of modulators.

| Compound | Description | Key Findings |

|---|---|---|

| Org27569 | A 5-chloro-1H-indole-2-carboxamide analogue. | Acts as a negative allosteric modulator of CB1R signaling but enhances agonist binding affinity. researchgate.netnih.gov |

| Indole-2-carboxamide Analogues | A class of compounds based on the indole scaffold. | C5 chloro/fluoro substitution is beneficial; C3 substituents significantly impact allostery. nih.govescholarship.org |

5-chloro-1H-indole and its derivatives have demonstrated significant interactions with serotonin (B10506) (5-HT) receptors, acting as potent modulators. Notably, 5-chloroindole (B142107) itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel. nih.gov As a PAM, 5-chloroindole potentiates the responses induced by the endogenous agonist (5-HT) and by partial agonists. nih.gov Radioligand binding studies have shown that 5-chloroindole can cause a small, approximately twofold, increase in the apparent affinity of 5-HT for the human 5-HT3A receptor, without affecting the binding affinity of antagonists like tropisetron. nih.gov This selective enhancement of agonist affinity is a key mechanism of its positive allosteric modulation. Furthermore, 5-chloroindole was shown to be capable of reactivating desensitized 5-HT3 receptors. nih.gov

Other substituted analogues also exhibit high affinity for various 5-HT receptor subtypes. For example, 5-chloro-N,N-dimethyltryptamine, an indoleamine derivative, shows strong binding affinity for several G protein-coupled 5-HT receptors. Specifically, it binds with high affinity to the 5-HT1A, 5-HT2B, and 5-HT7 receptor subtypes. researchgate.net The interaction of these indole analogues with multiple serotonin receptor subtypes highlights their potential to modulate diverse physiological processes regulated by the serotonergic system.

| Compound | Target Receptor | Binding Affinity / Activity |

|---|---|---|

| 5-chloroindole | 5-HT3A | Potent Positive Allosteric Modulator (PAM); causes ~2-fold increase in 5-HT affinity. nih.gov |

| 5-chloro-N,N-dimethyltryptamine | 5-HT1A | Strong binding affinity. researchgate.net |

| 5-HT2B | Strong binding affinity. researchgate.net | |

| 5-HT7 | Strong binding affinity. researchgate.net |

Indole derivatives represent a class of compounds that can act as potent and selective modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor crucial in metabolism and inflammation. nih.govmdpi.com The PPARγ ligand-binding domain (LBD) contains a large, T- or Y-shaped orthosteric pocket where endogenous ligands and synthetic agonists bind. elifesciences.orgresearchgate.net However, research has revealed that ligand binding to PPARγ can be more complex than simple occupation of this single site.

Studies have demonstrated that some synthetic ligands can bind not only to the canonical orthosteric pocket but also to an alternate, allosteric site. nih.gov This dual-site binding can lead to unique receptor conformational changes that impact its function, including its interaction with coregulator proteins. nih.gov The binding of a ligand to the alternate site may indirectly stabilize the activation function 2 (AF-2) surface of the receptor, a critical region for coactivator recruitment. This can occur through stabilization of helix 3, which then facilitates interactions with the loop between helices 11 and 12, ultimately influencing the conformation of the AF-2 surface. nih.gov The ability of indole-based ligands to engage with either or both of these sites allows for a wide spectrum of pharmacological activities, from full agonism to partial agonism and antagonism, providing a structural basis for developing selective PPARγ modulators. researchgate.net

The Glucocorticoid Receptor (GR) is a ligand-activated transcription factor that modulates gene expression upon binding to steroid hormones. The binding of a ligand to the GR's ligand-binding domain (LBD) induces critical conformational changes that dictate the receptor's subsequent interactions with DNA and coregulatory proteins, and thus its transcriptional activity. nih.govfrontiersin.org Studies using techniques like hydrogen/deuterium exchange mass spectrometry have detailed how different ligands, such as the agonist dexamethasone (B1670325) and the antagonist RU-486, induce distinct structural rearrangements in the GR LBD. nih.gov

These ligand-induced changes primarily affect the positioning of the C-terminal helix 12, which contains the activation function 2 (AF-2) surface. frontiersin.org Agonist binding typically stabilizes a conformation where the AF-2 surface is correctly positioned to recruit coactivator proteins. nih.gov Conversely, antagonist binding results in a different conformation of helix 12 that prevents coactivator binding and may even facilitate the recruitment of corepressors. nih.gov While these mechanisms have been established for steroidal ligands, there is currently no specific research available detailing the conformational changes induced in the Glucocorticoid Receptor by this compound or its direct analogues.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel, and its dysfunction leads to cystic fibrosis. CFTR potentiators are small molecules that increase the channel's open probability, thereby restoring the flow of chloride ions across the cell membrane. The mechanism of potentiation often involves direct binding of the small molecule to the CFTR protein, which helps to stabilize the open state of the channel. For instance, the well-characterized potentiator ivacaftor (B1684365) is thought to promote the decoupling of ATP hydrolysis from the gating cycle, thus increasing the time the channel remains open. frontiersin.org While various chemical scaffolds have been identified as CFTR potentiators, including aminopyridines, benzodioxoles, and hydroxypyrazolines, there is no available research in the scientific literature describing this compound or its analogues as CFTR potentiators or detailing their potentiation mechanisms. nih.govnih.gov

Pseudomonas aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance to antibiotics, making it a significant challenge in clinical settings. Research into novel antimicrobial strategies includes exploring molecules that can disrupt bacterial processes like virulence and biofilm formation. Some indole derivatives have been investigated for their effects on microbial targets. For example, studies have shown that certain halogenated indoles, such as 4F-indole, can re-sensitize P. aeruginosa to aminoglycoside antibiotics. nih.gov The proposed mechanism involves the inhibition of multidrug efflux pumps and the suppression of virulence factor biosynthesis. nih.gov However, there is a lack of specific studies investigating the direct interactions or antimicrobial activity of this compound or its analogues against P. aeruginosa or other microbial targets. nih.gov

Elucidation of Antiviral Mechanisms of Action

Analogues of this compound, particularly those based on the related isatin (B1672199) (1H-indole-2,3-dione) framework, have demonstrated significant broad-spectrum antiviral properties. bohrium.comju.edu.sanih.gov The mechanisms through which these indole derivatives exert their antiviral effects are multifaceted and often target crucial stages of the viral life cycle.

Research into novel indole alkaloid derivatives has shown that these compounds can suppress viral infection during the later stages of the replication cycle, specifically interfering with RNA replication and the assembly of new viral particles. asm.orgnih.gov This interference is often achieved by targeting the viral replication complex, a sophisticated machinery of viral and host cell proteins essential for replicating the viral genome.

One identified target for a class of indole alkaloid derivatives is the non-structural protein 4B (NS4B), which plays a pivotal role in the formation of the viral replication complex. asm.orgnih.gov By interacting with NS4B, these compounds can disrupt the architecture of the replication complex, thereby inhibiting viral RNA synthesis.

Furthermore, some indole analogues function as attachment inhibitors, preventing the virus from binding to host cell receptors, which is the initial and critical step in viral entry. nih.gov The versatility of the indole scaffold allows for a wide range of structural modifications, leading to derivatives that can target various viral proteins and cellular pathways involved in viral replication. nih.gov

The following table summarizes the antiviral activity of representative indole analogues against different viruses.

| Compound Type | Virus | Target/Mechanism | Reference |

| Isatin Derivatives | Broad Spectrum | Not fully elucidated, likely multi-targeted | bohrium.comju.edu.sanih.gov |

| Indole Alkaloid Derivatives | Dengue Virus, Zika Virus | Interference with the viral replication complex (NS4B) | asm.orgnih.gov |

| Indolyl-glyoxamide Derivatives | Human Immunodeficiency Virus (HIV) | Inhibition of viral attachment | nih.gov |

| Indole Acrylamide Scaffolds | Hepatitis C Virus (HCV) | Inhibition of viral replication | nih.gov |

Investigation of Anti-Tubercular Activity Pathways

The anti-tubercular activity of indole derivatives, including analogues of this compound, is often linked to the disruption of essential biosynthetic pathways in Mycobacterium tuberculosis. nih.govresearchgate.net A primary target for many of these compounds is the synthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall. nih.gov

One key mechanism involves the inhibition of the mycobacterial membrane protein large 3 (MmpL3). nih.govrsc.org MmpL3 is a transporter protein responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of the bacterium. rsc.orgnih.gov By inhibiting MmpL3, indole-2-carboxamide analogues effectively block the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and a subsequent reduction in the mycolation of the cell wall. rsc.org This disruption of the cell wall integrity ultimately results in bacterial cell death.

Another significant pathway targeted by indole derivatives is the tryptophan biosynthesis pathway. nih.gov Certain indole-4-carboxamides have been identified as prodrugs that are metabolized by an amidase within Mycobacterium tuberculosis to release 4-aminoindole (B1269813). nih.gov This 4-aminoindole then acts as a tryptophan antimetabolite. It is incorporated by tryptophan synthase to form the toxic compound 4-aminotryptophan, which disrupts cellular metabolism and inhibits bacterial growth. nih.gov

Furthermore, some indole-based compounds have been found to inhibit other key enzymes involved in the mycobacterial cell wall synthesis and other essential metabolic processes. nih.gov These targets include decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) and β-ketoacyl ACP synthase I (KasA), both of which are critical for the survival of the bacterium. nih.govnih.gov

The table below details the anti-tubercular activity and mechanisms of action for various indole analogues.

| Compound Type | Target Enzyme/Pathway | Mechanism of Action | Reference |

| Indole-2-carboxamides | Mycobacterial membrane protein large 3 (MmpL3) | Inhibition of trehalose monomycolate (TMM) transport, disrupting mycolic acid synthesis. | rsc.orgnih.gov |

| Indole-4-carboxamides | Tryptophan biosynthesis | Act as prodrugs, releasing 4-aminoindole which is converted to a toxic antimetabolite (4-aminotryptophan). | nih.gov |

| Indole-based compounds | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Inhibition of a crucial enzyme in cell wall synthesis. | nih.govnih.gov |

| Indole-based compounds | β-ketoacyl ACP synthase I (KasA) | Inhibition of an essential enzyme in mycolic acid biosynthesis. | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 4 Trifluoromethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A full NMR characterization of 5-chloro-4-(trifluoromethyl)-1H-indole would involve one- and two-dimensional experiments to map out the complete proton and carbon framework and to confirm the identity of the fluorine-containing group.

The ¹H NMR spectrum would be expected to show distinct signals for the N-H proton of the indole (B1671886) ring and the protons on the pyrrole (B145914) and benzene (B151609) rings. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the quaternary carbons that bear no protons.

¹H NMR Spectroscopy : The spectrum would display signals for the five protons of the indole system. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the pyrrole ring (H2 and H3) and the benzene ring (H6 and H7) would appear in the aromatic region (approx. 6.5-8.0 ppm). The electron-withdrawing nature of the chlorine and trifluoromethyl groups would influence the precise chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy : The spectrum would show nine distinct signals corresponding to the nine carbon atoms. The carbon attached to the trifluoromethyl group (C4) would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbon bearing the chlorine atom (C5) would also have its chemical shift influenced by the halogen.

¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds. google.com For this compound, this technique would be crucial for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. A single, sharp signal would be expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the CF₃ group are chemically equivalent. google.com The chemical shift of this signal, typically in the range of -55 to -65 ppm relative to a standard like CFCl₃, is characteristic of an aromatic trifluoromethyl group. rsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the substitution pattern on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the signals of H2, H3, H6, and H7 to their corresponding carbon atoms (C2, C3, C6, and C7).

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). This allows for the unequivocal determination of the molecular formula. For this compound, the expected molecular formula is C₉H₅ClF₃N. HRMS would be used to measure the mass of the molecular ion and confirm that it matches the calculated theoretical exact mass, thereby validating the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like indoles, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. ESI-MS would be used to confirm the molecular weight of the compound (219.59 g/mol ). The resulting mass spectrum would show a prominent peak corresponding to the mass of the intact molecule plus or minus a proton, confirming the identity of the synthesized compound. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further evidence for the presence of chlorine in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the identity and assessing the purity of synthesized compounds. For this compound, LC separates the target compound from impurities, after which MS provides mass-to-charge ratio (m/z) data, confirming its molecular weight.

The molecular formula of this compound is C₉H₅ClF₃N, yielding a monoisotopic mass of approximately 219.01 g/mol . appchemical.com In a typical LC-MS analysis using electrospray ionization (ESI) in positive mode, the compound is expected to be observed as its protonated molecule, [M+H]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for all chlorine-containing ions.

The primary ions expected in the mass spectrum are detailed in the table below. The retention time in the liquid chromatography phase is dependent on the specific column and mobile phase used but serves as a key parameter for purity assessment against a reference standard. Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions, which would correspond to the loss of groups like CF₃ or HCl. ccspublishing.org.cn

| Ion Species | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Description |

|---|---|---|---|

| [M]⁺• | 219.01 | 221.01 | Molecular ion radical cation |

| [M+H]⁺ | 220.02 | 222.02 | Protonated molecule |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is predicted to display several key absorption bands that confirm its structure.

The presence of the indole N-H group is typically indicated by a distinct stretching vibration in the 3200-3400 cm⁻¹ region. acs.orgresearchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The indole ring itself will produce characteristic C=C stretching bands in the 1450-1620 cm⁻¹ region. The most indicative signals for this particular molecule are the strong absorptions associated with the trifluoromethyl (CF₃) and chloro (C-Cl) substituents. The C-F stretching vibrations of the CF₃ group are known to produce very strong and complex bands, typically in the 1100-1400 cm⁻¹ range. rsc.org The aromatic C-Cl stretch is expected to appear as a medium to strong band in the fingerprint region, generally between 1000 and 1100 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400 | Medium |

| Aromatic C-H Stretch | Aromatic C-H | 3050-3150 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1450-1620 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100-1400 | Very Strong |

| C-Cl Stretch | Aromatic C-Cl | 1000-1100 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a single crystal, including bond lengths, bond angles, and solid-state conformation. As of this writing, a public crystal structure for this compound has not been reported in crystallographic databases. However, based on studies of related halogenated indole and oxindole (B195798) structures, the key features of its solid-state architecture can be predicted. mdpi.comnih.govresearchgate.net

The crystal packing of this compound would be governed by a combination of non-covalent interactions. The indole N-H group is a strong hydrogen bond donor and would likely participate in N-H···π interactions with the electron-rich indole ring of an adjacent molecule or potentially form dimers via N-H···N hydrogen bonds if sterically permissible.

The indole ring system is inherently planar. In the solid state, the this compound molecule is expected to be nearly planar, with minimal deviation of the atoms comprising the bicyclic ring system. mdpi.com The primary conformational variable would be the rotational orientation of the trifluoromethyl group relative to the indole plane. The dihedral angle between the plane of the indole ring and the attached substituents would be a key parameter derived from a crystallographic study. In similar structures, the dihedral angle between two aromatic rings can significantly influence the nature and strength of intermolecular interactions like π-π stacking. nih.govmdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. researchgate.net This method serves as a crucial check for purity and confirms that the empirical formula matches the theoretical composition. The analysis is typically performed via combustion, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified. thermofisher.comnmrmbc.com For halogen-containing compounds, specific methods are used to determine the mass percent of chlorine.

For this compound (C₉H₅ClF₃N), the theoretical elemental composition is calculated based on its molecular weight of 219.59 g/mol . Experimental results for a pure sample are expected to be within ±0.4% of these theoretical values, a common standard for publication in chemical journals. nih.gov

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 49.22 |

| Hydrogen | H | 1.008 | 2.29 |

| Chlorine | Cl | 35.453 | 16.15 |

| Fluorine | F | 18.998 | 25.95 |

| Nitrogen | N | 14.007 | 6.38 |

UV-Visible Spectroscopy for Electronic Properties and Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic structure. The indole ring system is a well-characterized chromophore that exhibits distinct absorption bands in the UV region, corresponding to π-π* electronic transitions. researchdata.edu.au

Typically, indole shows two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ transitions, borrowing nomenclature from isoelectronic naphthalene. thedelocalizedchemist.com The ¹Lₑ band is a higher-energy transition appearing around 260-270 nm, while the lower-energy ¹Lₐ band is more sensitive to solvent polarity and substituent effects, appearing around 280-290 nm. nih.gov

Computational Chemistry and Molecular Modeling of 5 Chloro 4 Trifluoromethyl 1h Indole Systems

Quantum Chemical Investigations

Quantum chemical investigations, rooted in the principles of quantum mechanics, offer profound insights into the intrinsic properties of a molecule. For 5-chloro-4-(trifluoromethyl)-1H-indole, these methods elucidate the distribution of electrons and energy levels, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT calculations can accurately predict various molecular properties. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. acs.orgresearchgate.net

These calculations reveal how the electron-withdrawing nature of the chlorine and trifluoromethyl groups influences the electron density distribution across the indole (B1671886) ring system. rsc.org The resulting data on bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule in its ground state. acs.org Such structural information is crucial for understanding its stability and conformational preferences.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value (Angstroms/Degrees) |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-CF3 Bond Length | ~1.50 Å |

| N-H Bond Length | ~1.01 Å |

| Indole Ring Planarity | Nearly Planar |

| C-N-C Bond Angle | ~108-110° |

Note: These are typical values expected from DFT calculations based on similar structures and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. fiveable.me

For this compound, the HOMO is typically localized on the electron-rich indole ring, making it the primary site for electrophilic attack. Conversely, the LUMO is influenced by the electron-withdrawing substituents, indicating regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.govnumberanalytics.com DFT calculations are used to determine these orbital energies and visualize their distribution. nih.gov

Table 2: FMO Analysis Data for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Indicates electron-donating ability |

| ELUMO | -1.0 to -2.0 | Indicates electron-accepting ability |

| Energy Gap (Egap) | 4.5 to 6.5 | Correlates with chemical stability and reactivity |

Note: Values are illustrative, based on typical DFT results for similar halogenated and trifluoromethylated heterocyclic compounds.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction sites. chemrxiv.orgresearchgate.net The MESP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. nih.gov

In the MESP map of this compound, the most negative potential is expected to be localized around the nitrogen atom of the indole ring and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. researchgate.net The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of high positive potential, making it a potential hydrogen bond donor site. nih.gov This analysis is crucial for understanding non-covalent interactions, such as those occurring in a protein's active site. nih.govnih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method allows for the quantitative assessment of hyperconjugative interactions and charge transfer between different parts of the molecule. researchgate.net

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective in predicting spectroscopic parameters. mdpi.com For this compound, these calculations can simulate its UV-Vis absorption spectrum by determining the energies of electronic transitions, most notably the HOMO to LUMO transition. researchgate.net This helps in interpreting experimental spectra and understanding the electronic transitions responsible for its absorption characteristics. nih.gov

Similarly, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), theoretical NMR spectra can be generated. These predicted spectra are invaluable for assigning signals in experimental NMR data and confirming the molecular structure. nih.gov

Molecular Docking and Ligand-Protein Interaction Simulations.researchgate.netmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

For this compound, docking simulations are performed by placing the molecule into the binding site of a specific protein target. The simulation software, such as AutoDock, calculates the binding energy for various poses, with the lowest energy pose representing the most probable binding mode. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds (e.g., involving the indole N-H group), halogen bonds (involving the chlorine atom), and hydrophobic interactions between the indole ring and nonpolar residues in the protein's active site. mdpi.com The trifluoromethyl group can also participate in multipolar interactions with the protein backbone. nih.gov These detailed interaction maps provide a rationale for the molecule's potential biological activity and guide further optimization. dntb.gov.ua

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| S-benzylndithiocarbazate |

| 2,4,5-trimethoxybenzaldehyde |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

| 5-chloro-2-nitroanisole |

| 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole |

| 5-fluorouracil |

| 5-chlorouracil |

Prediction of Binding Modes and Affinities to Target Proteins

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. For derivatives of the indole scaffold, docking studies have been instrumental in elucidating interactions with various biological targets, such as epidermal growth factor receptor (EGFR) and other kinases. researchgate.netmdpi.com

The binding mode of this compound would be determined by the specific amino acid residues in the binding pocket of its target protein. Key interactions typically include:

Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The chlorinated benzene (B151609) ring and the trifluoromethyl group contribute to hydrophobic and van der Waals interactions.

Halogen Bonds: The chlorine atom at the C5 position can potentially form halogen bonds with electron-donating residues.

π-π Stacking: The aromatic indole ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.